mAChR-IN-1 hydrochloride
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Overview
Description
mAChR-IN-1 hydrochloride is a potent muscarinic cholinergic receptor antagonist. It is known for its high affinity and selectivity towards muscarinic acetylcholine receptors, with an IC50 value of 17 nM . This compound is primarily used in scientific research to study the functions and mechanisms of muscarinic acetylcholine receptors, which play a crucial role in the central and peripheral nervous systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mAChR-IN-1 hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound’s purity and consistency. The compound is usually produced in solid form and can be dissolved in solvents like DMSO or water for experimental use .
Chemical Reactions Analysis
Types of Reactions
mAChR-IN-1 hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
mAChR-IN-1 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of muscarinic acetylcholine receptors.
Biology: It helps in understanding the biological functions of muscarinic acetylcholine receptors in various physiological processes.
Medicine: It is used in the development of drugs targeting muscarinic acetylcholine receptors for the treatment of diseases like Alzheimer’s and schizophrenia.
Mechanism of Action
mAChR-IN-1 hydrochloride exerts its effects by binding to muscarinic acetylcholine receptors and inhibiting their activity. This inhibition prevents the normal binding of acetylcholine, a neurotransmitter, to the receptors, thereby blocking the downstream signaling pathways. The molecular targets of this compound include the five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5), each of which has distinct physiological roles .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to mAChR-IN-1 hydrochloride include:
Pirenzepine: A selective M1 receptor antagonist.
Atropine: A non-selective muscarinic receptor antagonist.
Scopolamine: Another non-selective muscarinic receptor antagonist
Uniqueness
This compound is unique due to its high selectivity and potency towards muscarinic acetylcholine receptors. Its IC50 value of 17 nM indicates a strong binding affinity, making it a valuable tool in research for studying the specific functions and mechanisms of these receptors .
Properties
IUPAC Name |
3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25IN2O2.ClH/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28;/h1-9,19H,10-16H2,(H,25,27,28);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPQCDPVLUEOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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